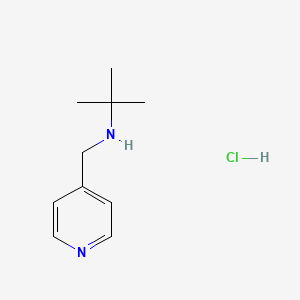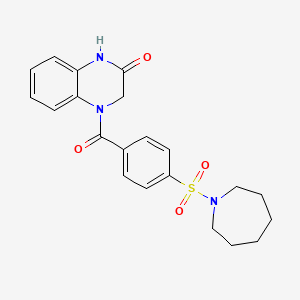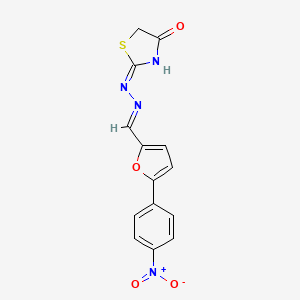
3,4-二甲氧基-N-(4-(吡咯烷-1-基)苯乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to 3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide has been reported in the literature . For instance, the synthesis of N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide, a compound with a similar structure, has been described .Molecular Structure Analysis
The molecular structure of 3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is characterized by the presence of a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .作用机制
3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain, mood, and appetite. CB2 receptors are mainly found in the immune system and are involved in the regulation of inflammation.
Biochemical and physiological effects:
3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models. 3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress. Additionally, it has been shown to have anti-tumor effects in various cancer models.
实验室实验的优点和局限性
3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors, allowing for the study of their specific effects. 3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is also relatively stable and easy to synthesize. However, there are also limitations to its use. 3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids. Additionally, its effects may differ depending on the species and strain of animal used.
未来方向
There are several future directions for the study of 3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide. One area of interest is its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide may also have potential applications in the treatment of addiction and substance abuse. Additionally, further studies are needed to fully understand the mechanisms of action of 3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide and to optimize its therapeutic potential.
合成方法
3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide can be synthesized by several methods, including the condensation of 4-(pyrrolidin-1-yl)phenethylamine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography or recrystallization. Other methods, such as the use of palladium-catalyzed cross-coupling reactions, have also been reported.
科学研究应用
利什曼病活性
利什曼病是由利什曼原虫引起的,通过沙蝇叮咬传播,影响着全球数百万人。研究人员探索了该化合物抗利什曼病的潜力。 体外研究表明,化合物 13(该化合物的衍生物)对利什曼原虫埃塞俄比亚临床分离株表现出优异的抗前鞭毛体活性,超过了米替福新和两性霉素 B 脱氧胆酸盐等标准药物 。进一步的分子对接研究通过靶向 Lm-PTR1(一种与利什曼病相关的蛋白质)支持了其有效性。
抗疟疾活性
疟疾由疟原虫传播,通过蚊子叮咬传播,仍然是全球重要的健康问题。合成的吡唑衍生物(化合物 14 和 15)在体内对伯氏疟原虫表现出良好的抑制效果。 化合物 15 实现了 90.4% 的抑制率,突出了其作为抗疟疾药物的潜力 。
联合治疗
研究人员正在评估该化合物与现有抗利什曼病或抗疟疾药物联用时的协同效应。联合治疗可以提高疗效并降低耐药风险。
总之,这种肼偶联吡唑衍生物有望成为安全有效的抗利什曼病和抗疟疾药物的潜在药效团。 其多方面的应用突出了其在对抗这些破坏性热带疾病中的重要性 。如果您需要更多详细信息或有任何其他问题,请随时提问!😊
属性
IUPAC Name |
3,4-dimethoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-25-19-10-9-18(15-20(19)26-2)27(23,24)21-12-11-16-5-7-17(8-6-16)22-13-3-4-14-22/h5-10,15,21H,3-4,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZBWWHPGHIHHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377902.png)
![2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide](/img/structure/B2377903.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2377909.png)



![N-[[3-(4-chlorobenzoyl)oxazolidin-2-yl]methyl]-N''-(4-fluorobenzyl)oxamide](/img/structure/B2377914.png)
![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)



